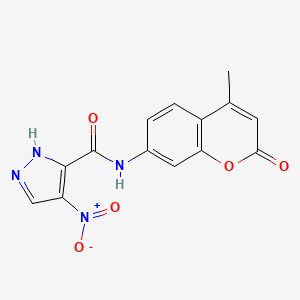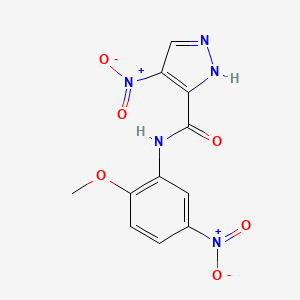![molecular formula C20H26N6S B4382474 N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4382474.png)
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is an organic compound belonging to the class of pyrazole derivatives. This compound is known for its significant role in medicinal chemistry due to its diverse pharmacological activities. The presence of pyrazole and thiourea groups within its structure provides it with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multiple steps:
Starting Materials: : Commonly used starting materials include 2-methylbenzyl chloride, 1H-pyrazole, and thiourea.
Step-by-Step Process
Step 1: : Formation of 1-(2-methylbenzyl)-1H-pyrazole by reacting 2-methylbenzyl chloride with 1H-pyrazole under basic conditions.
Step 2: : Methylation of the resultant product to obtain N-methyl-1-(2-methylbenzyl)-1H-pyrazole.
Step 3: : Condensation of the above intermediate with N-methyl-1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and thiourea under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production follows similar steps but often utilizes continuous flow reactors to enhance yield and reduce reaction time. Solvents such as ethanol or acetonitrile may be employed to facilitate reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate can convert thiourea groups into corresponding sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines using reagents like lithium aluminum hydride.
Substitution: : Halogenated reagents may replace hydrogen atoms in the aromatic ring under electrophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts: : Acidic or basic catalysts depending on the reaction
Major Products Formed
Sulfoxides and Sulfones: : Formed through oxidation
Amines: : Produced through reduction
Halogenated Derivatives: : Result from substitution reactions
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea serves as a versatile building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
The compound exhibits potential as an enzyme inhibitor, influencing biological pathways through its interaction with specific enzymes, which is crucial in understanding and modifying biological processes.
Medicine
In medicinal research, this compound shows promise as an anti-inflammatory and anti-cancer agent. Its unique structure allows it to interact with various cellular targets, leading to the inhibition of tumor growth and reduction of inflammation.
Industry
Industrially, it is used in the synthesis of specialty chemicals and agrochemicals due to its robust chemical properties and reactivity.
Mechanism of Action
The mechanism by which N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the normal function of these targets, leading to changes in biological pathways. The thiourea group can form strong hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N'-phenylthiourea: : Another thiourea derivative, but with different substituents.
N-methyl-N'-(4-chlorobenzyl)thiourea: : Featuring a chlorobenzyl group instead of a methylbenzyl group.
N,N'-bis(1H-pyrazol-4-ylmethyl)thiourea: : Lacks the 2-methylbenzyl substituent.
Unique Features
The presence of both 1H-pyrazole and 2-methylbenzyl groups distinguishes N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, imparting unique reactivity and biological activity.
The compound's ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other thiourea derivatives.
By synthesizing, analyzing, and utilizing this compound, researchers continue to explore its vast potential across various scientific fields.
Properties
IUPAC Name |
1-methyl-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6S/c1-14-8-6-7-9-17(14)11-26-12-18(10-21-26)22-20(27)24(4)13-19-15(2)23-25(5)16(19)3/h6-10,12H,11,13H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMSIZAYBEUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)N(C)CC3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382401.png)
![1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382404.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382439.png)
![N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382442.png)
![1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382444.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4382448.png)
![methyl 4,5-dimethyl-2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4382450.png)


![4-BENZYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B4382473.png)
![4-(3-FLUOROBENZYL)-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B4382480.png)
![N-(2,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4382486.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4382487.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4382488.png)
